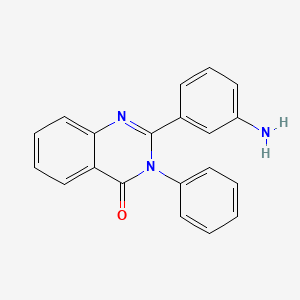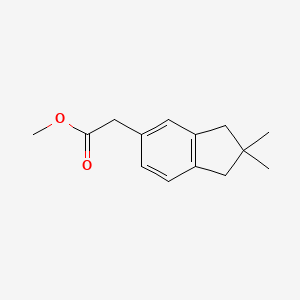
Methyl (2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetate is an organic compound that belongs to the class of indane derivatives It is characterized by a bicyclic structure with a methyl acetate functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetate typically involves the reaction of 2,2-dimethyl-2,3-dihydro-1H-indene with acetic acid or its derivatives under specific conditions. One common method includes the esterification of the corresponding alcohol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.
化学反応の分析
Types of Reactions
Methyl (2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted indane derivatives.
科学的研究の応用
Methyl (2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of Methyl (2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetate involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the active indane derivative, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and derivative being studied.
類似化合物との比較
Similar Compounds
2,3-Dihydro-1H-indene: A parent compound with similar structural features but lacking the ester functional group.
Methyl 2,3-dihydro-1H-indene-5-carboxylate: A closely related ester with a different substitution pattern on the indane ring.
5-Methylindane: Another indane derivative with a methyl group at a different position on the ring.
Uniqueness
Methyl (2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetate is unique due to its specific substitution pattern and functional group, which confer distinct chemical and biological properties
特性
CAS番号 |
60231-86-9 |
|---|---|
分子式 |
C14H18O2 |
分子量 |
218.29 g/mol |
IUPAC名 |
methyl 2-(2,2-dimethyl-1,3-dihydroinden-5-yl)acetate |
InChI |
InChI=1S/C14H18O2/c1-14(2)8-11-5-4-10(6-12(11)9-14)7-13(15)16-3/h4-6H,7-9H2,1-3H3 |
InChIキー |
XKWXGUXLKXFWPF-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=C(C1)C=C(C=C2)CC(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol](/img/structure/B14615349.png)
![2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14615354.png)

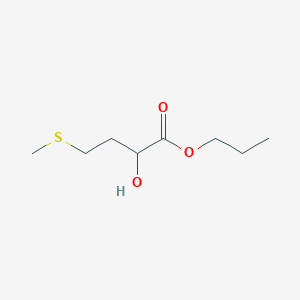
![1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole](/img/structure/B14615374.png)
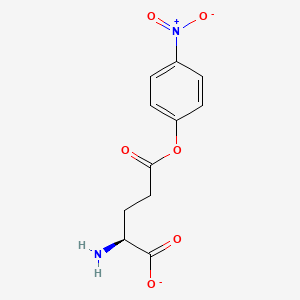
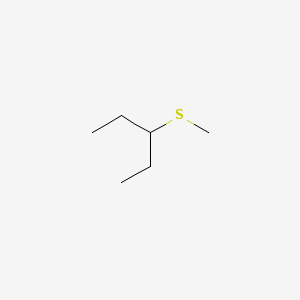
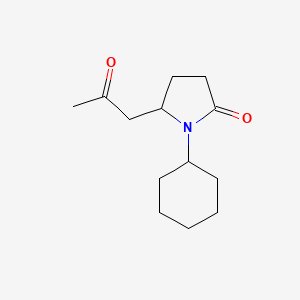
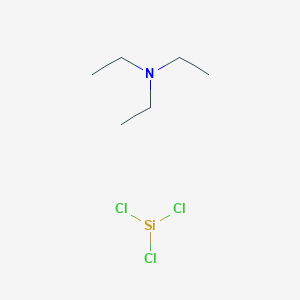
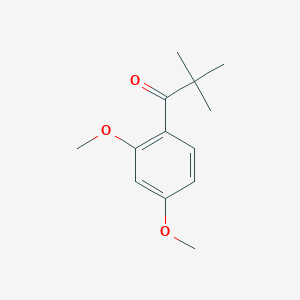
![3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B14615412.png)
![2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane](/img/structure/B14615420.png)
![8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid](/img/structure/B14615435.png)
